2-Fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile
Overview
Description
2-Fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile is a chemical compound with the molecular formula C10H10FN3 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFc1cc(cc(n1)N2CCCC2)C#N
. The InChI representation is 1S/C10H10FN3/c11-9-5-8(7-12)6-10(13-9)14-3-1-2-4-14/h5-6H,1-4H2
. Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 191.20 g/mol . The compound is represented by the empirical formula C10H10FN3 .Scientific Research Applications
Synthesis and Characterization
- Kieseritzky and Lindström (2010) developed novel methods for the synthesis and characterization of complex pyridines, including derivatives of isonicotinonitrile. They introduced novel methodologies for dehalocyanation of iodopyridines and high-yielding microwave-assisted hydrolysis of 2-fluoropyridines to their corresponding pyridones, expanding the scope of pyridine chemistry and its potential in various research applications Kieseritzky & Lindström, 2010.
Radiopharmaceutical Applications
- Collier et al. (2017) discussed the production of [18 F]MK-6240, a potent PET radiopharmaceutical for detecting neurofibrillary tangles composed of tau protein. This research underlines the compound's significance in neurological studies, particularly for diseases like Alzheimer's, showcasing the potential of fluorine-substituted isonicotinonitriles in advanced medical imaging Collier et al., 2017.
Antibacterial Properties
- Research by Inagaki et al. (2003) and Miyauchi et al. (2009) demonstrated the potent antibacterial activity of fluoro-substituted compounds against resistant strains like MRSA, PRSP, and VRE. These studies highlight the potential of fluorinated isonicotinonitriles in developing new antibacterial agents, offering a promising avenue for treating infections by resistant pathogens Inagaki et al., 2003; Miyauchi et al., 2009.
Synthetic Methodologies
- Lall et al. (2012) described the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of fluoroquinolone antibiotics. This research not only contributes to antibiotic synthesis but also demonstrates the utility of fluorinated isonicotinonitriles in complex synthetic procedures Lall et al., 2012.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-fluoro-6-pyrrolidin-1-ylpyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-5-8(7-12)6-10(13-9)14-3-1-2-4-14/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIHMZYCJAYFFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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